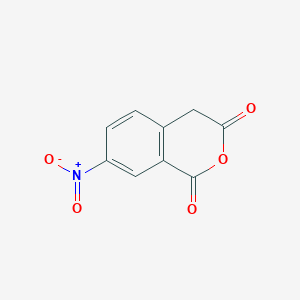

7-Nitroisochroman-1,3-dione

概要

説明

7-Nitroisochroman-1,3-dione is an aromatic compound characterized by an isochroman nucleus with nitro and carbonyl functional groups at specific positions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisochroman-1,3-dione typically involves the nitration of isochroman-1,3-dione. One common method includes the reaction of isochroman-1,3-dione with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: 7-Aminoisochroman-1,3-dione.

Substitution: Various substituted isochroman-1,3-dione derivatives depending on the nucleophile used.

科学的研究の応用

Biological Activities

Recent studies have documented various biological activities associated with 7-nitroisochroman-1,3-dione and its derivatives:

- Anticancer Properties : Research indicates that derivatives exhibit potent anticancer activities by targeting specific pathways such as histone deacetylase and carbonic anhydrase .

- Antimicrobial Activity : Compounds derived from 7-nitroisochroman have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

- Neuroprotective Effects : Some studies suggest neuroprotective properties, making these compounds candidates for treating neurodegenerative diseases .

Applications in Drug Development

The structural characteristics of this compound make it a valuable scaffold in drug design:

- Drug Synthesis : It serves as a precursor for synthesizing various pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its derivatives are being explored for their ability to inhibit specific enzymes linked to disease pathways .

- Photodynamic Therapy : The compound's ability to undergo photochemical reactions makes it suitable for applications in photodynamic therapy, where light activation leads to cytotoxic effects on targeted cells .

Industrial Applications

Beyond medicinal chemistry, this compound finds utility in industrial applications:

- Dyes and Pigments : Its derivatives are used in the production of dyes due to their vibrant colors and stability under light exposure.

- Corrosion Inhibitors : The compound has been investigated as a potential corrosion inhibitor in metal coatings .

Case Study 1: Anticancer Activity

A study demonstrated that a series of 7-nitroisochroman derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for cell division. The most potent derivative showed an IC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of modified 7-nitroisochromans. The results indicated that certain derivatives displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics amid rising resistance issues .

作用機序

The mechanism of action of 7-Nitroisochroman-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its observed biological activities.

類似化合物との比較

Isochroman-1,3-dione: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

7-Aminoisochroman-1,3-dione: Formed by the reduction of 7-Nitroisochroman-1,3-dione, with distinct biological activities.

N-isoindoline-1,3-dione derivatives: Share a similar core structure but differ in functional groups, leading to varied applications and properties.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities not observed in its analogs. This makes it a valuable compound for research and industrial applications.

生物活性

7-Nitroisochroman-1,3-dione, also known as 4-nitrohomophthalic acid, is a compound that has garnered attention due to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a nitro group attached to an isochroman structure. Its unique chemical properties enable various interactions with biological systems.

Biological Activity

1. Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For example, a study reported that the compound showed moderate cytotoxic activity against liver (WRL-68) and breast (MCF-7) cancer cell lines with IC50 values ranging from 70 to 90 µM .

2. Mechanisms of Action

The compound's anticancer effects are attributed to its ability to bind DNA and interfere with cellular processes. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and subsequent cell death . Additionally, it may inhibit key enzymes involved in cancer progression, such as aromatase and glycosyltransferase .

3. Anti-inflammatory Activity

this compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The selectivity of this compound for COX-2 over COX-1 indicates its potential as a safer anti-inflammatory agent compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) |

|---|---|

| WRL-68 | 86 |

| MCF-7 | 75 |

| Caco2 | 80 |

| PC-3 | 90 |

This data indicates that this compound possesses moderate activity against these cell lines, suggesting its potential as an anticancer agent.

Research Findings: Mechanistic Insights

Further investigations into the mechanisms of action revealed that this compound promotes apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS). These findings highlight the compound's potential as a dual-action agent targeting both cancer proliferation and inflammation .

化学反応の分析

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), yielding carboxylic acids or ketone derivatives. Methyl substituents influence reaction rates due to steric hindrance and electronic effects.

Mechanistic Insights :

-

Oxidative cleavage of the α,β-unsaturated system occurs via electrophilic attack on the carbonyl group .

-

Para-methyl groups reduce triplet-state lifetimes, accelerating oxidation kinetics .

Reduction Reactions

The carbonyl group is reduced to secondary alcohols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Steric Effects :

-

Methyl groups at the 2’-position hinder nucleophilic attack, requiring bulkier hydride donors for efficient reduction .

Halogenation Reactions

Electrophilic halogenation occurs at the aromatic rings or α-position.

Regioselectivity :

-

Halogenation favors the para position on the phenyl ring due to

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 7-Nitroisochroman-1,3-dione, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive alkylation followed by cyclization. For example, derivatives of isochroman-diones are synthesized by reacting ethylenediamine with carbonyl compounds in the presence of sodium cyanoborohydride, followed by treatment with diethyl oxalate to form the dione core . Key parameters include temperature control (e.g., maintaining 0–5°C during nitro-group introduction) and stoichiometric ratios to minimize side products. A three-step approach avoiding heavy metals (e.g., using NaBH₄ instead of cyanoborohydride) may improve safety and scalability .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example:

- ¹H NMR : Look for characteristic peaks such as aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–180 ppm).

- HRMS : Confirm molecular weight (e.g., C₁₁H₉NO₅ has a theoretical mass of 235.05 g/mol) .

- Cross-validate with elemental analysis (C, H, N) to ensure purity >95% .

Q. What preliminary assays are recommended to assess the bioactivity of this compound derivatives?

- Methodological Answer : Use in vitro antiparasitic or enzyme inhibition assays. For instance:

- Anthelmintic activity : Test against Enterobius vermicularis or Fasciola hepatica using motility inhibition assays, with piperazine hydrate as a reference .

- Enzyme inhibition : Evaluate tyrosine metabolic pathways if nitro groups suggest similarity to nitisinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives across studies?

- Methodological Answer : Apply triangulation by cross-referencing data from multiple sources (e.g., in vitro assays, computational modeling, and structural analogs). For example:

- Compare ClogP values to assess lipophilicity differences .

- Use mixed-methods research designs to integrate quantitative bioactivity data with qualitative structural analyses .

Q. What strategies optimize the lipophilicity of this compound derivatives to enhance bioavailability?

- Methodological Answer :

- Substituent modification : Introduce methyl or methoxy groups at the 4-position to increase ClogP (e.g., 4,4-dimethyl derivatives show improved lipophilicity vs. unsubstituted analogs) .

- Solubility testing : Use shake-flask methods in PBS (pH 7.4) and correlate results with partition coefficients (logP) .

Q. What advanced techniques address challenges in scaling up this compound synthesis?

- Methodological Answer :

- Process optimization : Replace hazardous reagents (e.g., NaCNBH₃) with safer alternatives (e.g., NaBH₄) and optimize solvent systems (e.g., ethanol/water mixtures) for greener synthesis .

- Quality control : Implement inline FTIR or HPLC monitoring to track intermediate formation and purity .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to account for variability in biological assays involving this compound?

- Methodological Answer :

- Use factorial design (e.g., 2³ factorial) to test concentration, incubation time, and solvent effects.

- Include positive/negative controls (e.g., nitisinone for tyrosine inhibition studies) and validate assays with ≥3 independent replicates .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (R² ≥ 0.95).

- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals and assess significance via ANOVA with post-hoc Tukey tests .

特性

IUPAC Name |

7-nitro-4H-isochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-8-3-5-1-2-6(10(13)14)4-7(5)9(12)15-8/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGASVHXIJWUJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474094 | |

| Record name | 7-nitroisochroman-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36795-25-2 | |

| Record name | 7-nitroisochroman-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。